molecular formula C26H25NO3 B14403787 N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide CAS No. 88122-86-5

N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide

Cat. No.: B14403787
CAS No.: 88122-86-5
M. Wt: 399.5 g/mol
InChI Key: LAZMWWIKUCBHQV-UHFFFAOYSA-N
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Description

N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. Compounds featuring a naphthalene core linked through an ether and acetamide functionality, similar to the structure of this reagent, have demonstrated a range of promising biological activities. Specifically, research on analogous N-(naphthalen-2-yl)acetamide derivatives has revealed potent antiproliferative activities against a panel of human cancer cell lines, including nasopharyngeal (NPC-TW01), lung carcinoma (H661), and hepatoma (Hep3B) cells . One such derivative was identified as a highly active agent against nasopharyngeal carcinoma, inhibiting proliferation through the alteration of cell division and accumulation of cells in the S phase in a time- and concentration-dependent manner, while showing specificity by not exhibiting cytotoxicity against peripheral blood mononuclear cells (PBMCs) . Furthermore, naphthalene derivatives and acetamide-bearing compounds are frequently explored in other therapeutic areas. Patents indicate their investigation as glucokinase activators for the treatment of diabetes and related metabolic disorders , as well as for disorders of the nervous system, showcasing the versatility of this chemical scaffold . The molecular structure of this compound, which incorporates two naphthalen-2-yloxyethyl groups, suggests potential as a valuable building block or intermediate for synthesizing more complex molecules or for probing biological mechanisms. It is also relevant in materials science and crystallography for the synthesis and structural analysis of novel organic compounds . This product is intended for research purposes only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

88122-86-5

Molecular Formula

C26H25NO3

Molecular Weight

399.5 g/mol

IUPAC Name

N,N-bis(2-naphthalen-2-yloxyethyl)acetamide

InChI

InChI=1S/C26H25NO3/c1-20(28)27(14-16-29-25-12-10-21-6-2-4-8-23(21)18-25)15-17-30-26-13-11-22-7-3-5-9-24(22)19-26/h2-13,18-19H,14-17H2,1H3

InChI Key

LAZMWWIKUCBHQV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCOC1=CC2=CC=CC=C2C=C1)CCOC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The most widely documented route involves a two-step nucleophilic substitution strategy. In the first step, 2-(naphthalen-2-yloxy)ethanol is synthesized via the reaction of naphthalen-2-ol with ethylene oxide or 1,2-dibromoethane under alkaline conditions. This intermediate is subsequently converted to 2-(naphthalen-2-yloxy)ethyl bromide using phosphorus tribromide (PBr₃) in anhydrous dichloromethane.

The final step employs a double nucleophilic substitution reaction, where acetamide reacts with two equivalents of 2-(naphthalen-2-yloxy)ethyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. The reaction is typically conducted in dimethylformamide (DMF) at 80–90°C for 12–16 hours, achieving yields of 68–72% after purification.

Key Reaction:
$$
\text{Acetamide} + 2 \, \text{C}{10}\text{H}7\text{OCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \, \text{DMF}} \text{N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide} + 2 \, \text{HBr}
$$

Condensation Approaches

Alternative methods utilize condensation reactions between 2-(naphthalen-2-yloxy)ethylamine and acetyl chloride. This one-pot synthesis is performed in tetrahydrofuran (THF) with triethylamine (Et₃N) as an acid scavenger. The exothermic reaction requires temperature control (0–5°C) during acetyl chloride addition, followed by gradual warming to room temperature. Yields range from 65–70%, with purity dependent on subsequent recrystallization from ethanol-water mixtures.

Industrial Production Methods

Scalability Challenges and Solutions

Industrial synthesis prioritizes cost-effectiveness and minimal waste generation. A patented method (WO2019211868A1) highlights the use of sodium silica gel as a heterogeneous catalyst in t-butanol, enabling efficient etherification of naphthalen-2-ol with ethylene glycol derivatives. This approach reduces side-product formation and simplifies catalyst recovery, critical for large-scale production.

Table 1: Comparative Analysis of Industrial Synthesis Parameters

Parameter Laboratory-Scale Method Industrial-Scale Adaptation
Catalyst K₂CO₃ Sodium silica gel
Solvent DMF t-Butanol
Reaction Temperature 80–90°C 60–70°C
Yield 68–72% 75–78%
Purification Column chromatography Crystallization

Green Chemistry Innovations

Recent advances incorporate solvent-free mechanochemical grinding, where acetamide and 2-(naphthalen-2-yloxy)ethyl bromide are ball-milled with K₂CO₃. This method achieves 70% yield within 2 hours, eliminating volatile organic solvents and reducing energy consumption.

Purification and Characterization Techniques

Chromatographic Purification

Flash chromatography on silica gel (eluent: dichloromethane/methanol 95:5) remains the gold standard for laboratory-scale purification, resolving unreacted starting materials and mono-substituted byproducts. Industrial processes favor crystallization from isopropanol-n-heptane mixtures, achieving >99% purity with minimal solvent waste.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.12 (m, 14H, naphthyl-H), 4.16 (t, 4H, OCH₂CH₂N), 3.68 (t, 4H, OCH₂CH₂N), 2.08 (s, 3H, COCH₃).
  • ¹³C NMR: Peaks at 169.8 ppm (C=O), 157.2 ppm (O–C₆H₄), and 45.3 ppm (N–CH₂).

Comparative Analysis of Synthesis Methods

Table 2: Efficiency Metrics Across Synthesis Routes

Method Yield (%) Purity (%) Reaction Time (h)
Nucleophilic Substitution 72 98 16
Condensation 70 97 8
Mechanochemical 70 96 2

The nucleophilic substitution route offers superior purity but requires prolonged reaction times. Mechanochemical methods excel in speed but face scalability limitations due to equipment constraints.

Recent Advances and Innovations

Catalytic Asymmetric Synthesis

Preliminary studies explore chiral phosphine ligands (e.g., BINAP) with palladium catalysts to enantioselectively construct the acetamide backbone. While yields remain modest (50–55%), enantiomeric excess (ee) values exceed 85%, opening avenues for pharmaceutical applications.

Continuous Flow Reactor Systems

Microreactor technology enhances heat and mass transfer, reducing reaction times to 30 minutes with 75% yield. This method is particularly advantageous for exothermic steps involving acetyl chloride.

Chemical Reactions Analysis

Types of Reactions: N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalen-2-yloxy derivatives.

    Reduction: Reduction reactions can yield simpler amide derivatives.

    Substitution: The naphthalen-2-yloxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation: Naphthalen-2-yloxy derivatives.

    Reduction: Simpler amide derivatives.

    Substitution: New compounds with modified naphthalen-2-yloxy groups.

Scientific Research Applications

N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide involves its interaction with specific molecular targets. The naphthalen-2-yloxy groups can interact with various biological molecules, influencing pathways related to oxidative stress and cellular signaling. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s naphthalenyloxyethyl groups distinguish it from derivatives with morpholinoethyl () or gemini surfactant quaternary ammonium chains (). These substituents impact hydrophobicity and intermolecular interactions.
  • Synthesis Efficiency : Yields vary significantly; e.g., N-Methyl-N-(2-(naphthalen-2-yl)ethyl)acetamide (52% yield) employs a catalytic method, while other compounds (e.g., 9b in ) achieve 100% yield via HATU-mediated coupling, suggesting reagent choice and steric effects influence efficiency .

Key Observations :

  • Antifungal Activity : Gemini surfactants with acetamide cores (e.g., 3a in ) exhibit MIC values of 8–32 µg/mL against Candida spp., highlighting the role of quaternary ammonium groups in membrane disruption .

Physicochemical and Conformational Properties

  • Solubility : Compounds with polar substituents (e.g., hydroxyl in 9a, ) demonstrate improved aqueous solubility compared to purely aromatic derivatives like the target compound .
  • Crystal Packing : The title compound in exhibits a planar naphthalenyloxyacetamidyl unit with a 64.9° twist angle between halves, suggesting conformational flexibility that may influence solid-state stability .
  • Surface Activity : Gemini surfactants () achieve critical micelle concentrations (CMCs) of 0.1–0.5 mM, driven by hydrophobic naphthalene and hydrophilic ammonium groups .

Biological Activity

N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : The compound contains naphthalene moieties linked via ether bonds to acetamide groups.
  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 313.36 g/mol

The unique structure contributes to its biological activities, particularly through interactions with various biological targets.

1. Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives with naphthalene groups have shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

CompoundIC50 (μM)Mechanism of Action
This compoundTBDCOX inhibition
Indomethacin0.5COX inhibition

Studies indicated that the presence of electron-donating groups enhances the anti-inflammatory potency of these compounds, suggesting a structure–activity relationship (SAR) that favors their efficacy against inflammation .

2. Antimicrobial Activity

In vitro evaluations have shown that this compound exhibits antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus5.010.0
Escherichia coli8.016.0

The compound's mechanism involves disrupting bacterial cell membranes and inhibiting critical enzymes necessary for bacterial growth .

3. Cytotoxic Effects

Cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines. The following table summarizes the findings from various studies:

Cell LineIC50 (μM)Type of Cancer
HeLa15.5Cervical carcinoma
MCF-720.3Breast cancer

The compound's ability to trigger apoptosis may be linked to its interaction with cellular signaling pathways involved in cell survival and death .

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to mice with induced paw edema. The results showed a significant reduction in swelling compared to the control group, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted on various bacterial strains where this compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like ciprofloxacin.

Q & A

Advanced Research Question

  • Surface Activity : Fluorinated analogs (e.g., compound 3e in ) exhibit lower critical micelle concentrations (CMCs) due to increased hydrophobicity. Surface tension reduction (measured via tensiometry at 20°C) correlates with alkyl chain length and fluorination .
  • Biological Activity : Fluorinated derivatives (e.g., 3e) show enhanced antifungal activity (MIC = 8–16 µg/mL against C. albicans) but higher ecotoxicity (e.g., 72h-EC₅₀ = 1.2 mg/L for Scenedesmus vacuolatus) compared to non-fluorinated analogs (e.g., 3a) .
    Methodological Insight : Balance hydrophobicity and environmental safety by testing truncated alkyl chains or biodegradable substituents.

What contradictions exist in biological activity data, and how can they be resolved?

Advanced Research Question
Contradiction Example : High MIC values (e.g., >32 µg/mL for 3a against Aspergillus flavus) may conflict with in vitro cytotoxicity assays showing potent membrane disruption.
Resolution Strategies :

  • Validate assays using standardized protocols (e.g., NCCLS guidelines for antifungal testing) .
  • Perform time-kill kinetics to distinguish static vs. cidal effects.
  • Cross-reference with cytotoxicity data (e.g., mammalian cell viability assays) to rule off-target effects .

How can researchers design experiments to assess the environmental impact of this compound?

Advanced Research Question

  • Microalgae Toxicity Testing : Follow OECD 201 guidelines using Scenedesmus subspicatus. Measure growth inhibition (72h-EC₅₀) and chlorophyll-a content. For 3a, reported EC₅₀ = 4.5 mg/L indicates moderate toxicity .
  • Degradation Studies : Conduct photolysis (UV-Vis light, λ >290 nm) or biodegradation (OECD 301D) to assess persistence.
  • QSAR Modeling : Predict ecotoxicity using logP and topological polar surface area (TPSA) descriptors .

What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
  • Molecular Docking : Simulate interactions with fungal CYP51 (lanosterol 14α-demethylase) using AutoDock Vina. Key residues (e.g., Phe228, His310) may stabilize acetamide binding .
  • MD Simulations : Analyze stability of compound-membrane complexes (e.g., POPC lipid bilayers) over 100 ns trajectories .

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